molecular formula C10H6BrF B577115 3-Bromo-1-fluoronaphthalene CAS No. 13772-59-3

3-Bromo-1-fluoronaphthalene

Cat. No.: B577115
CAS No.: 13772-59-3
M. Wt: 225.06
InChI Key: JYZPGEKVRNVONN-UHFFFAOYSA-N
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Description

3-Bromo-1-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is typically found as a colorless crystalline solid or a pale yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-1-fluoronaphthalene involves the reaction of 1-fluoronaphthalene with butyllithium, followed by the addition of bromine. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures (around -75°C) to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through the reaction of 3-bromo-1-chloronaphthalene with sodium fluoride. This reaction is conducted under mild conditions with the appropriate solvent to facilitate the substitution of the chlorine atom with a fluorine atom .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

Scientific Research Applications

3-Bromo-1-fluoronaphthalene is utilized in several scientific research fields:

Comparison with Similar Compounds

  • 1-Bromo-4-fluoronaphthalene
  • 2-Bromo-6-fluoronaphthalene
  • 1-Bromo-3-fluoronaphthalene

Comparison: 3-Bromo-1-fluoronaphthalene is unique due to the specific positioning of the bromine and fluorine atoms on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties, such as melting and boiling points, and may participate in different chemical reactions due to steric and electronic effects .

Properties

IUPAC Name

3-bromo-1-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZPGEKVRNVONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660305
Record name 3-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13772-59-3
Record name 3-Bromo-1-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-fluoronaphthalene
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Q & A

Q1: What is the significance of 3-bromo-1-fluoronaphthalene in the synthesis of atropisomers like 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl?

A1: this compound serves as a crucial intermediate in synthesizing the atropisomer 3,3′-dibromo-1,1′-difluoro-2,2′-binaphthyl []. This is achieved through a series of reactions, beginning with the treatment of this compound with lithium diisopropylamide. This generates a dilithiated intermediate, which upon reaction with copper(II) bromide followed by nitrobenzene, yields the desired atropisomer. []

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